2-S-Glutathionyl acetate

描述

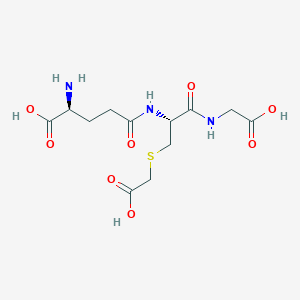

2-S-Glutathionyl acetate, also known as S-(carboxymethyl)glutathione, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

This compound is a peptide.

科学研究应用

Metabolic Pathways and Toxicology

GTA is primarily known for its formation through the conjugation of DCE-epoxide with glutathione (GSH). This process is crucial for detoxifying harmful metabolites generated during the metabolism of DCE, a solvent used in industrial applications. The identification and quantification of GTA in biological samples are essential for understanding the metabolic fate of DCE and its associated toxicity.

Case Study: Immunochemical Detection

A study developed polyclonal antibodies to detect GTA, demonstrating its potential use in immunoassays for monitoring exposure to DCE. The research utilized enzyme-linked immunosorbent assay (ELISA) techniques to establish the specificity of antibodies against GTA, indicating its utility in toxicological assessments .

Table 1: Key Findings on GTA Formation

| Substance | Metabolite | Detection Method | Reference |

|---|---|---|---|

| 1,1-Dichloroethylene | This compound | ELISA | |

| DCE-epoxide | GTA | Immunochemical Assay | |

| Human liver microsomes | GTA | HPLC |

Environmental Implications

GTA's role extends to environmental toxicology, particularly in assessing the impact of DCE on ecosystems. Its detection in environmental samples can indicate contamination levels and help evaluate the effectiveness of bioremediation strategies.

Case Study: Environmental Monitoring

Research has shown that GTA can be detected in liver microsomes from human samples exposed to DCE, suggesting its relevance as a biomarker for environmental exposure assessments. This highlights the compound's importance in monitoring industrial pollutants and their metabolites in human and ecological health studies .

Therapeutic Potential

Emerging studies suggest that compounds like GTA may possess therapeutic properties due to their antioxidant capabilities. Glutathione conjugates are known to play a role in cellular protection against oxidative stress.

Case Study: Antioxidant Activity

Research exploring the antioxidant effects of glutathione derivatives indicates that GTA may contribute to cellular defense mechanisms against oxidative damage. This potential opens avenues for further investigation into its use as a therapeutic agent in conditions characterized by oxidative stress .

Biochemical Research Applications

GTA serves as a valuable tool in biochemical research for studying glutathione metabolism and its implications in cellular processes. Its formation and breakdown can provide insights into redox biology and the regulation of cellular responses to stress.

Table 2: Research Applications of GTA

化学反应分析

Formation Pathways and Metabolic Context

GTA arises primarily from cytochrome P450-mediated bioactivation of DCE to reactive epoxides, followed by glutathione (GSH) conjugation . Key steps include:

-

Epoxidation : DCE → 1,1-dichloroethylene oxide (DCE-epoxide) via CYP2E1 .

-

Conjugation : Nucleophilic attack by GSH on DCE-epoxide, yielding two adducts:

Species Variability :

-

Mouse liver microsomes produce 6× more DCE metabolites than rat microsomes .

-

Acetone pretreatment (inducing CYP2E1) triples metabolite output in mice .

Structural Specificity and Immunochemical Recognition

Polyclonal antibodies against GTA exhibit high specificity for its conjugated form, critical for analytical detection :

| Compound Tested | Competitive Inhibition Efficiency (ELISA) | Reactivity (Slot Blot) |

|---|---|---|

| GTA-GLUT-BSA | 100% | Strong |

| GTA (unconjugated) | 0% | Weak |

| GSH-GLUT-BSA | <5% | None |

| GTA-EDC-BSA | 15% | Moderate |

Key findings:

-

Antibody recognition depends on the glutaraldehyde cross-linker in GTA-GLUT-BSA .

-

Minimal cross-reactivity with GSH or glycine analogs confirms structural specificity .

Reactivity with Biological Nucleophiles

GTA’s thioether bond exhibits distinct stability compared to other glutathione conjugates:

Comparative Hydrolysis Kinetics :

GTA’s stability suggests it accumulates as a terminal metabolite rather than undergoing further enzymatic processing .

Analytical Methods for Detection

-

Slot Immunoblotting : Detects GTA at 10 ng levels with minimal background .

-

¹H-NMR : Used to confirm equilibrium between 2,2-dichloroacetaldehyde and its GSH adduct (K = 14 ± 2 M⁻¹) .

Toxicological Implications

-

Biomarker Potential : GTA serves as a proxy for DCE-epoxide exposure due to its stability .

-

Species-Specific Toxicity : Higher GTA production in mice correlates with increased susceptibility to DCE-induced hepatotoxicity .

-

Role in Detoxification : Diverts reactive epoxides from covalent binding to cellular macromolecules .

Comparative Metabolism in Related Systems

| Organism/System | GTA Production | Key Enzymes | Detoxification Outcome |

|---|---|---|---|

| Mouse Liver Microsomes | High | CYP2E1, GSTs | Efficient epoxide clearance |

| Rat Liver Microsomes | Low | CYP2B1/2, GSTs | Residual epoxide toxicity |

| Human Hepatocytes | Moderate* | CYP2E1 (polymorphic) | Variable susceptibility |

*Inferred from cross-species CYP2E1 activity .

This synthesis highlights GTA’s role as a stable metabolite in xenobiotic detoxification, with implications for environmental toxicology and biomarker development. Experimental data underscore its structural uniqueness and utility in immunochemical assays for exposure monitoring.

属性

CAS 编号 |

10463-61-3 |

|---|---|

分子式 |

C12H19N3O8S |

分子量 |

365.36 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(carboxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H19N3O8S/c13-6(12(22)23)1-2-8(16)15-7(4-24-5-10(19)20)11(21)14-3-9(17)18/h6-7H,1-5,13H2,(H,14,21)(H,15,16)(H,17,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1 |

InChI 键 |

WBINJBFJLWYSJZ-BQBZGAKWSA-N |

SMILES |

C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |

手性 SMILES |

C(CC(=O)N[C@@H](CSCC(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

规范 SMILES |

C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |

序列 |

XXG |

同义词 |

S-(carboxymethyl)glutathione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。